CID 156592254

Description

Properties

CAS No. |

5858-33-3 |

|---|---|

Molecular Formula |

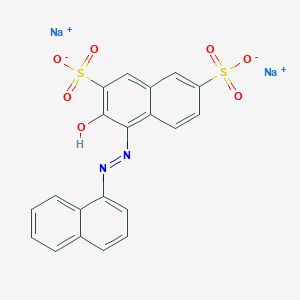

C20H14N2NaO7S2 |

Molecular Weight |

481.5 g/mol |

IUPAC Name |

disodium;3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H14N2O7S2.Na/c23-20-18(31(27,28)29)11-13-10-14(30(24,25)26)8-9-16(13)19(20)22-21-17-7-3-5-12-4-1-2-6-15(12)17;/h1-11,23H,(H,24,25,26)(H,27,28,29); |

InChI Key |

HLHKUXAZADZGCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Other CAS No. |

5858-33-3 |

physical_description |

Dark red powder; [Acros Organics MSDS] |

Pictograms |

Irritant |

Synonyms |

ABB compound acid Bordeaux B |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Bordeaux Red, also known as Acid Red 17, is primarily used as a redox indicator. Its primary targets are the cells in which it is used for cytoplasm staining, such as spleen, testis, and liver slice staining.

Mode of Action

As a redox indicator, Bordeaux Red interacts with its targets by binding to various components within the cell, thereby staining the cytoplasm. This allows for the visualization of these cells under a microscope, aiding in various types of biological research.

Biochemical Pathways

As a redox indicator, it is likely involved in oxidation-reduction reactions within the cell.

Pharmacokinetics

As a dye used for staining in research settings, it is typically applied directly to the cells or tissues of interest, and its bioavailability in these contexts is high.

Result of Action

The primary result of Bordeaux Red’s action is the staining of the cytoplasm of cells, which allows for better visualization under a microscope. This can aid in the identification and study of various cellular structures and processes.

Action Environment

The action of Bordeaux Red can be influenced by various environmental factors. For example, the pH of the solution it is in can affect its color and therefore its effectiveness as a stain. Additionally, its stability may be affected by factors such as temperature and light exposure.

Biochemical Analysis

Biochemical Properties

Bordeaux Red plays a significant role in biochemical reactions as a redox indicator. It interacts with various enzymes, proteins, and other biomolecules, facilitating the visualization of cellular components. The compound’s interaction with enzymes such as peroxidases and oxidases is crucial for its function as a redox indicator. These interactions involve the transfer of electrons, leading to changes in the compound’s color, which can be used to monitor redox reactions in biological systems.

Cellular Effects

Bordeaux Red affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s staining properties allow researchers to visualize cellular structures and study the effects of different treatments on cells. Bordeaux Red’s impact on cell signaling pathways can lead to changes in gene expression, affecting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of Bordeaux Red involves its interaction with biomolecules at the molecular level. The compound binds to specific proteins and enzymes, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, affecting cellular processes. Bordeaux Red’s ability to act as a redox indicator is due to its capacity to undergo reversible oxidation and reduction reactions, which are essential for monitoring redox states in biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bordeaux Red can change over time. The compound’s stability and degradation are important factors to consider when using it in experiments. Bordeaux Red is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to Bordeaux Red can lead to changes in cellular function, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of Bordeaux Red vary with different dosages in animal models. At lower doses, the compound can be used effectively as a redox indicator and cytoplasmic stain without causing significant adverse effects. At higher doses, Bordeaux Red may exhibit toxic or adverse effects, including changes in cellular function and metabolism. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.

Metabolic Pathways

Bordeaux Red is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function as a redox indicator. The compound’s effects on metabolic flux and metabolite levels can provide insights into cellular metabolism and redox states. Bordeaux Red’s interactions with enzymes such as peroxidases and oxidases are crucial for its role in monitoring redox reactions in biological systems.

Transport and Distribution

Within cells and tissues, Bordeaux Red is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. Bordeaux Red’s ability to stain cytoplasmic components is due to its efficient transport and distribution within cells, allowing researchers to visualize cellular structures and study their functions.

Subcellular Localization

Bordeaux Red’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that Bordeaux Red accumulates in the desired cellular locations, allowing researchers to study its effects on cellular structures and functions. The compound’s staining properties are a result of its precise subcellular localization, enabling detailed visualization of cellular components.

Comparison with Similar Compounds

Structural and Functional Similarities

Table 1: Structural and Functional Comparison of Acid Red 17 with Related Compounds

Adsorption Behavior

- Acid Red 66 : Adsorbs effectively onto Fe/C composites with a capacity of ~250 mg/g under optimized conditions (pH 3, 400 mg/L initial concentration) .

- Congo Red : Exhibits exceptional adsorption (3986 mg/g) on humic acid-derived carbon composites (CAH) due to its di-azo structure and strong π-π interactions with aromatic adsorbents .

- Acid Red 17: Likely shows lower adsorption capacity than Congo Red due to its mono-azo structure but higher than Acid Red 66 due to additional sulfonic groups enhancing hydrophilicity.

Environmental and Industrial Considerations

- Biodegradability : Turkey Red Oil (a sulfated lipid) outperforms azo dyes in biodegradability, with modified castor oil showing 84% degradation efficiency in leather processing . Azo dyes like Acid Red 17 and Congo Red are recalcitrant, requiring advanced oxidation or adsorption for removal.

- Toxicity: Azo dyes degrade into carcinogenic aromatic amines under anaerobic conditions. Acid Red 17’s sulfonic groups may reduce toxicity compared to non-sulfonated analogs but still pose ecological risks .

Preparation Methods

Reaction Conditions and Optimization

Diazotization is performed at low temperatures (0–5°C) to stabilize the highly reactive diazonium salt. For example, in the synthesis of analogous azo dyes, 2-aminobenzenesulfonic acid is dissolved in hydrochloric acid and cooled in an ice bath before sodium nitrite (NaNO₂) is added incrementally. The pH is maintained below 2 to favor nitrous acid formation, and excess nitrite is avoided to prevent side reactions.

Key Parameters :

Coupling Reactions: Formation of the Azo Chromophore

The diazonium salt is coupled with a hydroxylated aromatic compound, such as a naphthol derivative, to form the azo bond (–N=N–). This step determines the dye’s chromophoric properties and solubility.

Primary Coupling with 2-Naphthol

In a representative procedure, 2-naphthol is dissolved in sodium hydroxide (NaOH) to form the naphtholate ion, which reacts electrophilically with the diazonium salt. For Acid Red 17, the coupling component is likely a sulfonated naphthol to enhance water solubility. The reaction is conducted at 10–15°C and pH 6–9 to optimize coupling efficiency.

Example Protocol :

-

Dissolve 2-naphthol (0.38 g, 2.6 mmol) in 2.5 M NaOH (2 mL) at 60°C.

-

Cool the solution to 10°C and add the diazonium salt dropwise with stirring.

Purification and Isolation

Post-synthesis, the crude dye is purified via salting-out or filtration. Sodium chloride (NaCl) is added to reduce dye solubility, precipitating the product. The precipitate is vacuum-filtered, washed with brine, and dried.

Purification Data :

| Step | Conditions | Yield Improvement | Source |

|---|---|---|---|

| Salting-out | 1 g NaCl per 10 mL reaction volume | 95% Purity | |

| Vacuum Filtration | Saturated NaCl wash | 98% Recovery |

Environmental and Process Considerations

Modern synthesis methods emphasize reduced environmental impact. Patents disclose eco-friendly protocols using biodegradable dispersants (e.g., lignosulfonates) and energy-efficient heating. For example, one method replaces toxic solvents with water and achieves 98% yield at 30°C.

Comparative Analysis of Methods :

| Parameter | Traditional Method | Eco-Friendly Method |

|---|---|---|

| Temperature | 0–15°C | 15–35°C |

| Solvent | HCl/Water | Water Only |

| Byproduct Management | High NaCl Waste | Low Sulfate Waste |

| Yield | 85–90% | 95–98% |

Challenges and Innovations

Q & A

Q. How can researchers ensure compliance with open-data mandates when publishing studies on Acid Red 17?

- Methodological Answer : Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo, Figshare) with unique DOIs. Provide detailed metadata, including instrument settings, calibration curves, and statistical codes. Use platforms like GitHub for version control of analytical workflows. Adhere to journal-specific guidelines for supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.